3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They have various applications in medicine and other fields .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzene ring attached to an amide group, with various substitutions including ethoxy and methoxy groups, as well as a 1,3,4-oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, benzamides can undergo various reactions such as hydrolysis, reduction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activities
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial properties. For example, a study synthesized novel 1,2,4-triazole derivatives, showcasing their potential in combating microbial infections due to their good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2010).
Anticancer Activities
Similar chemical entities have demonstrated promise in anticancer research. For instance, certain 1,3,4-oxadiazole derivatives have shown good nematocidal activity, which could be extrapolated to anticancer applications given the structural and functional similarities in targeting biological systems (Liu et al., 2022). Additionally, research has identified 1,3,4-oxadiazole derivatives with significant in vitro antidiabetic and anticancer screening, highlighting their potential as therapeutic agents (Lalpara et al., 2021).
Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds featuring the oxadiazole unit have been explored for their utility in OLEDs due to their excellent electron-transporting and hole-blocking properties. This research suggests potential applications of similar compounds in developing more efficient and durable electronic devices (Zhang et al., 2016).
Polymer Science
The incorporation of oxadiazole derivatives into polymers has been studied, showing that these compounds can enhance the thermal stability and fluorescence properties of polymers. Such polymers have applications in coatings, electronic devices, and as materials with specific optical properties (Sava et al., 2003).
Mechanism of Action
Target of Action
The compound 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide contains a 3,4,5-trimethoxyphenyl (TMP) group . This moiety is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound can potentially inhibit cell division and exhibit anti-cancer effects .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , disrupting the formation of the mitotic spindle necessary for cell division . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins involved in cell growth and survival, thereby exerting anti-cancer effects .
Result of Action
The compound’s action on its targets and the subsequent disruption of biochemical pathways can lead to the inhibition of cell division and growth, primarily in cancer cells . This can result in the reduction of tumor size and potentially the inhibition of metastasis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-8-10-16(27-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUGFBUKZGLDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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